BenchChemオンラインストアへようこそ!

MK-0536

HIV-1 integrase strand transfer inhibition drug resistance

MK-0536 (CAS 865298-81-3, molecular formula C₁₉H₁₉ClFN₃O₄, MW 407.83) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co. as a follow-on to raltegravir (RAL).

Molecular Formula C21H23ClFN3O4
Molecular Weight 435.9 g/mol
Cat. No. B8710379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0536
Molecular FormulaC21H23ClFN3O4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C
InChIInChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3
InChIKeyHFCJYZIWLQSWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-0536: Second-Generation HIV-1 Integrase Strand Transfer Inhibitor for Resistance-Profiling and Drug Discovery Applications


MK-0536 (CAS 865298-81-3, molecular formula C₁₉H₁₉ClFN₃O₄, MW 407.83) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co. as a follow-on to raltegravir (RAL) [1]. Unlike first-generation INSTIs, MK-0536 was specifically designed to retain potency against integrase variants bearing clinical resistance mutations that emerge during raltegravir therapy . It acts as an interfacial inhibitor by chelating the two catalytic Mg²⁺ ions in the integrase active site while interacting with both the viral DNA substrate and enzyme residues, selectively blocking the strand transfer (ST) reaction over 3′-processing (3′-P) [1]. MK-0536 belongs to the 2-pyridinone chemotype and served as the structural template for subsequent prodrug-based second-generation INSTI programs [2].

Why Raltegravir, Elvitegravir, or Dolutegravir Cannot Simply Replace MK-0536 in Resistance-Focused HIV Integrase Research


HIV-1 integrase strand transfer inhibitors (INSTIs) within the same class exhibit profoundly divergent susceptibility profiles against clinically relevant resistance mutations—substitution is not pharmacologically neutral [1]. First-generation INSTIs such as raltegravir (RAL) and elvitegravir (EVG) lose substantial activity against signature mutations Y143R, N155H, and G140S-Q148H, with RAL showing up to a 285-fold increase in biochemical IC₅₀ against the G140S-Q148H double mutant [2]. Even among second-generation agents, cross-resistance patterns diverge: dolutegravir (DTG) shows an ~8-fold increase in EC₅₀ against the G118R mutant, whereas MK-0536 remains fully active (EC₅₀ 20 nM, 1.2-fold change relative to wild-type) [2]. Researchers screening against resistant viral panels or developing next-generation INSTIs require a compound whose resistance profile is quantitatively characterized against the major clinically observed integrase mutations. The evidence below provides that head-to-head quantification.

MK-0536 Quantitative Differentiation Evidence: Head-to-Head Biochemical, Antiviral, and Resistance-Profile Data Against Comparator INSTIs


Biochemical Strand Transfer IC₅₀ Against Wild-Type and Raltegravir-Resistant HIV-1 Integrase Mutants: MK-0536 vs Raltegravir

In a direct head-to-head biochemical comparison using recombinant HIV-1 integrase enzymes, MK-0536 demonstrated a substantially improved resistance profile relative to raltegravir across all four major clinically relevant RAL-resistance mutations [1]. Against wild-type (WT) integrase, MK-0536 inhibited strand transfer with an IC₅₀ of 33 nM, comparable to RAL's 26 nM [1]. The Y143R mutant was hypersensitive to MK-0536 (IC₅₀ 9.5 nM, a 3.5-fold decrease from WT), whereas RAL showed a 13-fold loss of potency (IC₅₀ 337 nM) [1]. Against the N155H mutant, MK-0536 exhibited minimal impact (IC₅₀ 40 nM, 1.2-fold change), while RAL's IC₅₀ increased to 165 nM (6.3-fold) [1]. The greatest differential was observed against the G140S-Q148H double mutant: MK-0536 IC₅₀ 237 nM (7.2-fold shift) vs RAL IC₅₀ 7,400 nM (285-fold shift) [1]. Against the G118R mutant, MK-0536 retained an IC₅₀ of 20 nM [1].

HIV-1 integrase strand transfer inhibition drug resistance raltegravir biochemical IC50

Antiviral EC₅₀ in Cell-Based HIV-1 Replication Assays Against Wild-Type and Drug-Resistant Viruses: MK-0536 vs Raltegravir

In a single-round HIV-1 infectivity assay using HOS cells and a luciferase reporter, MK-0536 and raltegravir were tested in parallel against WT and mutant viruses [1]. Against WT virus, MK-0536 was slightly less potent (EC₅₀ 17 nM) than RAL (EC₅₀ 3.9 nM), a ~4.4-fold difference potentially attributable to reduced cellular penetration [1]. Critically, against all four RAL-resistant viruses, MK-0536 demonstrated superior potency: Y143R (MK-0536 EC₅₀ 6.0 nM, hypersensitive vs RAL 162 nM, 27-fold more potent); N155H (MK-0536 15 nM vs RAL 154 nM, 10.3-fold more potent); G140S-Q148H (MK-0536 77 nM vs RAL 1,900 nM, 24.7-fold more potent); G118R (MK-0536 20 nM vs RAL 36 nM, 1.8-fold more potent) [1]. Both compounds showed no cytotoxicity at concentrations up to 333 μM (CC₅₀ >333 μM) [1]. The G140S-Q148H virus produced the largest differential: RAL suffered a 487-fold EC₅₀ increase from WT versus only a 4.5-fold increase for MK-0536 [1].

antiviral activity EC50 HIV-1 replication drug-resistant virus single-round infectivity assay

Cross-Resistance Profile: MK-0536 and MK-2048 vs First-Generation INSTIs Raltegravir and Elvitegravir

A systematic cross-resistance evaluation tested a panel of RAL-resistant clinical HIV-1 variants (N155H, Q148H/K/R, Y143C/H/R with and without secondary mutations) against first-generation (RAL, EVG) and second-generation (MK-0536, MK-2048) INSTIs in a single-cycle infectivity assay [1]. Most RAL-resistant viruses displayed greater resistance to EVG than to RAL, indicating that sequencing these two first-generation INSTIs is unlikely to be clinically successful [1]. In contrast, the second-generation inhibitors MK-0536 and MK-2048 exhibited markedly less cross-resistance; the degree of resistance to these compounds was substantially lower than to either RAL or EVG for the same mutant panel [1]. While this study did not report individual compound-level EC₅₀ values, it established the class-level principle that second-generation INSTIs retain activity against RAL/EVG-resistant variants [1]. Additional data from the primary pharmacology study confirmed that MK-0536 remained fully active against the G118R mutant, which confers mild resistance to dolutegravir (8-fold EC₅₀ increase) [2].

cross-resistance integrase strand transfer inhibitor raltegravir elvitegravir second-generation INSTI

Strand Transfer Selectivity Index: MK-0536 Exhibits Reduced ST/3′-P Selectivity Relative to Raltegravir, Correlating with Broader Mutant Coverage

In the same biochemical assay system, MK-0536 and RAL were compared for their selectivity between the two integrase catalytic activities: strand transfer (ST) and 3′-processing (3′-P) [1]. MK-0536 inhibited 3′-P with an IC₅₀ of 5.8 μM, yielding a selectivity index (ratio of IC₅₀ 3′-P to IC₅₀ ST) of ~180 [1]. Raltegravir inhibited 3′-P with an IC₅₀ of 33.6 μM, yielding a selectivity index of ~1,300 [1]. Thus, MK-0536 is approximately 7-fold less selective for ST over 3′-P than raltegravir [1]. The authors noted that this reduced ST selectivity correlates with enhanced activity against RAL-resistant integrase mutants and may be a general characteristic of second-generation INSTIs that retain activity against resistance-conferring mutations [1]. DTG (S/GSK1349572), another second-generation INSTI, similarly displays a lower ST/3′-P selectivity ratio compared to first-generation agents [1].

strand transfer selectivity 3′-processing integrase mechanism selectivity index INSTI pharmacology

Structural Basis for Y143R Hypersensitivity: Absence of Oxadiazole Moiety and Dimethylcarbamide-Mediated P145 Wrapping

Co-crystal structures of MK-0536 and RAL bound to the prototype foamy virus (PFV) intasome revealed a critical structural difference explaining MK-0536's retained activity against the Y143R mutant [1]. Raltegravir relies on a π-π stacking interaction between its oxadiazole moiety and tyrosine 212 (Y212) of PFV IN, which corresponds to Y143 in HIV-1 IN [1]. MK-0536 lacks this oxadiazole group entirely and is therefore independent of the Y143 interaction for binding, explaining its hypersensitivity to the Y143R mutant (IC₅₀ 9.5 nM, 3.5-fold below WT) while RAL loses 13-fold potency (IC₅₀ 337 nM) [1]. Instead, MK-0536's dimethylcarbamide group increases hydrophobic interaction with the IN residue P145, effectively 'wrapping' around this residue and compensating for the absent π-π interaction [1]. This structural feature is also present in elvitegravir, which similarly retains activity against Y143R [1]. Additionally, MK-0536 differs from RAL by the closure of an ethylene bridge forming a second ring and the presence of a 3′-chlorine substitution on the halo-benzyl group [1].

integrase-inhibitor co-crystal structure prototype foamy virus intasome Y143R mutation structure-activity relationship π-π stacking

Biopharmaceutical and Formulation Profile: Poor Aqueous Solubility Necessitating Specialized Formulation for Oral Bioavailability

MK-0536 presents a distinct biopharmaceutical challenge relative to other INSTIs: it exhibits poor wettability and aqueous solubility combined with a high dose requirement [1]. Pharmacokinetic studies in dogs and humans demonstrated that incorporation of vitamin E tocopherol polyethylene glycol succinate (TPGS) into oral solid formulations is necessary to achieve desired plasma exposure [1]. An extrusion-spheronization approach was developed to enable a high drug-load pellet formulation containing 75% (w/w) MK-0536 with 10% (w/w) vitamin E TPGS, which provided superior bioperformance relative to a conventional high-shear wet granulated formulation [1]. Independently, a prodrug program based on the 2-pyridinone core of MK-0536 reported that dose-escalating PK studies in dog revealed significant issues with limited oral absorption of the parent compound, requiring an innovative prodrug strategy to enhance high-dose plasma exposures [2]. These formulation requirements contrast with raltegravir, which is formulated as a standard oral tablet without the need for specialized solubility-enhancing excipients, and with dolutegravir, which is administered as a conventional oral tablet (Tivicay) [3].

biopharmaceutics poor solubility vitamin E TPGS extrusion spheronization oral bioavailability

MK-0536: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Resistance Surveillance Panel Reference Compound for Second-Generation INSTI Benchmarking

MK-0536 is optimally deployed as a reference standard in integrase resistance surveillance panels alongside raltegravir and dolutegravir. Its quantitatively characterized susceptibility profile across the four major RAL-resistance mutations—Y143R (IC₅₀ 9.5 nM, hypersensitive), N155H (IC₅₀ 40 nM, minimal impact), G140S-Q148H (IC₅₀ 237 nM, 7.2-fold shift), and G118R (IC₅₀ 20 nM, fully active)—provides a calibrated comparator for evaluating novel INSTI candidates [1][2]. When a new compound's fold-change against G140S-Q148H exceeds MK-0536's 7.2-fold shift (or 4.5-fold in cell-based assay), it signals a potential liability relative to this second-generation benchmark [2].

Medicinal Chemistry Scaffold for Next-Generation INSTI Design Targeting the P145 Binding Pocket

The crystallographically characterized binding mode of MK-0536 to the PFV intasome—specifically the dimethylcarbamide group's hydrophobic wrapping around P145 as an alternative to the oxadiazole-Y143 π-π interaction—provides a structurally validated starting scaffold for medicinal chemistry programs [1]. The 2-pyridinone core of MK-0536 has already served as the template for subsequent prodrug-based INSTI programs that yielded lead compounds with once-daily human dose predictions [3]. Chemists designing analogs should exploit MK-0536's P145 interaction while addressing the scaffold's solubility limitations, which were identified as the primary developability gap [4].

Formulation Prototyping and Biopharmaceutical Developability Assessment of Poorly Soluble INSTIs

MK-0536 serves as a model compound for developing enabling formulations for poorly soluble INSTIs. Its established formulation using vitamin E TPGS (10% w/w) in extrusion-spheronized pellets at 75% drug load, with documented superior bioperformance over conventional wet granulation, provides a benchmark formulation platform [1]. Formulation scientists can use MK-0536 to evaluate the impact of solubility-enhancing excipients on in vivo exposure of this chemotype class, given that the compound's oral absorption limitation is well-characterized and its PK-enabling formulation approach is published [1][2].

Mechanistic Studies of Integrase Strand Transfer Selectivity and Resistance Accommodation

MK-0536's reduced ST/3′-P selectivity index (~180 vs raltegravir's ~1,300) makes it a valuable probe for investigating the mechanistic relationship between active-site binding flexibility and resistance accommodation [1]. The compound can be used in comparative biochemical studies to test the hypothesis that lower ST selectivity correlates with broader mutant coverage—a correlation observed across the second-generation INSTI class (MK-0536, DTG, MK-2048) [1]. Researchers studying the structural dynamics of the integrase active site during drug resistance emergence can use MK-0536's co-crystal structure with the PFV intasome as a reference for molecular dynamics simulations and binding energy calculations [1].

Quote Request

Request a Quote for MK-0536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.